1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one

Description

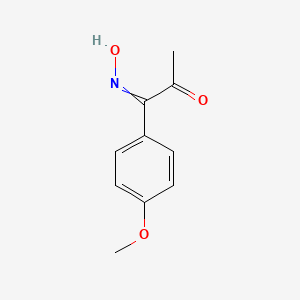

1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one is an oxime derivative of 1-(4-methoxyphenyl)propan-2-one, where the ketone group is replaced by a hydroxyimino (-NOH) moiety. The compound features a 4-methoxyphenyl group, which contributes to its electronic and steric properties, influencing its interactions in catalytic and biological systems.

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C10H11NO3/c1-7(12)10(11-13)8-3-5-9(14-2)6-4-8/h3-6,13H,1-2H3 |

InChI Key |

UJKVHJAKMNMDHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=NO)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Procedure

Although explicit step-by-step protocols for this exact compound are limited in open literature, related synthetic methods and patent disclosures provide a comprehensive basis for its preparation:

Starting Material: 4-Methoxyacetophenone or 1-(4-methoxyphenyl)propan-2-one serves as the ketone precursor.

Oximation Reaction: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate or pyridine) to generate the oxime. This reaction typically proceeds in aqueous or alcoholic solvents under mild heating.

Reaction Conditions: The reaction is often conducted at temperatures ranging from room temperature to reflux (approximately 60-80°C) for several hours to ensure complete conversion.

Isolation and Purification: The product is isolated by extraction, followed by purification techniques such as recrystallization or chromatography to obtain pure 1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one.

Example from Patent Literature

A related synthetic process described in patent WO2015159170A2 involves the preparation of structurally similar compounds through condensation and reduction steps, which can be adapted for the oxime synthesis:

| Step | Description | Conditions |

|---|---|---|

| 1 | Condensation of 4-methoxyacetophenone with amine derivatives under reflux with acid catalyst | Toluene solvent, p-toluenesulfonic acid, 10-12 h reflux, Dean-Stark apparatus for water removal |

| 2 | Catalytic hydrogenation of imine intermediates to amine derivatives | 10% Palladium on carbon catalyst, hydrogen atmosphere, 35-55°C, 10-12 h |

| 3 | Oximation of ketone intermediate with hydroxylamine (inferred step for oxime formation) | Hydroxylamine hydrochloride, base, aqueous/alcoholic solvent, mild heating |

This sequence underscores the importance of controlled reaction conditions and purification for obtaining high-purity intermediates and final products.

Formulation and Stock Solution Preparation

For practical laboratory use, 1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one is often prepared as stock solutions with precise molar concentrations. A reference table for preparing stock solutions in millimolar concentrations is as follows:

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 5.176 | 1.0352 | 0.5176 |

| 5 | 25.88 | 5.176 | 2.588 |

| 10 | 51.76 | 10.352 | 5.176 |

Note: Volumes are calculated based on the molecular weight of 180.20 g/mol and assume complete dissolution in appropriate solvents such as dimethyl sulfoxide or aqueous buffers.

Solubility and Formulation Notes

The compound requires careful dissolution protocols, often involving sequential addition of solvents such as dimethyl sulfoxide, polyethylene glycol 300, Tween 80, and water to achieve clear solutions suitable for in vivo or in vitro applications.

Physical methods like vortexing, ultrasound, or gentle heating may be employed to aid dissolution.

The order of solvent addition and clarity of the solution at each step are critical to ensure solubility and stability.

Analysis of Preparation Methods

Reaction Efficiency and Purity

The oximation reaction is a well-established method for converting ketones to oximes, generally yielding high purity products when reaction parameters such as temperature, solvent, and pH are optimized.

The use of molecular sieves or drying agents can improve reaction efficiency by removing water formed during the reaction.

Catalytic hydrogenation steps, when involved in precursor synthesis, require careful control to prevent over-reduction or side reactions.

Scalability and Practicality

The described synthetic routes are amenable to scale-up, as demonstrated by patent examples involving multi-gram to kilogram quantities.

The use of common reagents and solvents facilitates practical laboratory and industrial synthesis.

The preparation of stock solutions with precise molarities supports reproducible experimental applications.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Ketone Oximation | Hydroxylamine hydrochloride, base, aqueous/alcoholic solvent, mild heat | Conversion of ketone to oxime functional group |

| Condensation (related) | 4-Methoxyacetophenone, amine, acid catalyst, reflux | Formation of imine intermediates (precursors) |

| Catalytic Hydrogenation | 10% Pd/C, hydrogen atmosphere, 35-55°C | Reduction of imines to amines (precursor step) |

| Stock Solution Preparation | Dissolution in DMSO, PEG300, Tween 80, water | Precise molar solutions for experimental use |

Chemical Reactions Analysis

1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes and nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or hydroxylamines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxime group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. It can form stable complexes with metal ions, which may play a role in its biological activities. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its reactive functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The compound is closely related to several derivatives differing in substituents or functional groups. Key analogs include:

Key Observations :

- The 4-methoxy group in 1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one enhances electron-donating effects, stabilizing intermediates in reactions like arylation .

- Replacement of the hydroxyimino group with a ketone (as in 1-(4-methoxyphenyl)propan-2-one) reduces nucleophilicity but retains utility in biocatalytic reductions .

- Halogenated analogs (e.g., 5-chloro-2,3-diiodo derivative) exhibit increased molecular weight and steric bulk, impacting their reactivity in cross-coupling reactions .

Physicochemical Properties

- Spectroscopic Data: NMR: Analogs like 1-(5-chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one show characteristic ¹H-NMR signals for aryl protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 200–210 ppm in ¹³C-NMR) . Mass Spectrometry: The parent ketone (1-(4-methoxyphenyl)propan-2-one) has a molecular ion at m/z 164 [M]⁺, while hydroxyimino derivatives exhibit peaks corresponding to [M+Na]⁺ (e.g., m/z 347 for a benzofuran lignan analog) .

Biological Activity

1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one is an organic compound notable for its diverse biological activities. This compound, characterized by its hydroxyimino and methoxyphenyl functional groups, has been studied for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

- Chemical Formula : C10H12N2O3

- Molecular Weight : 208.21 g/mol

- Structure : The compound features a hydroxyimino group attached to a propan-2-one backbone with a para-methoxyphenyl substituent.

The biological activity of 1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to oxidative stress, thus providing protective effects against cellular damage.

- Receptor Modulation : Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing pathways related to neuroprotection and cognitive function.

Antioxidant Properties

Research indicates that 1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The following table summarizes key findings from recent studies:

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus has been documented, suggesting potential applications in treating infections.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of 1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one in a rat model of induced oxidative stress. The results indicated a significant reduction in neuronal death and improvement in cognitive function metrics post-treatment.

- In Vivo Efficacy : Another study assessed the compound's efficacy in an animal model for breast cancer. The treated group showed a marked decrease in tumor size compared to controls, alongside enhanced survival rates.

Q & A

Q. What are the common synthetic routes for 1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one, and how do reaction conditions influence yield and purity?

The compound can be synthesized via oxime formation from 1-(4-methoxyphenyl)propan-2-one using hydroxylamine hydrochloride under acidic or neutral conditions. Key variables include temperature (50–80°C), solvent (ethanol/water mixtures), and pH control to avoid over-acidification, which may lead to byproducts like nitriles . Characterization via -NMR typically shows peaks for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.8–7.8 ppm), and the hydroxyimino proton (δ 9–10 ppm). Purity optimization often requires column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How can spectroscopic techniques distinguish 1-hydroxyimino derivatives from their ketone precursors?

IR spectroscopy identifies the C=N stretch of the hydroxyimino group (~1600–1650 cm), absent in the ketone precursor. In -NMR, the carbonyl carbon (~δ 200 ppm) in the ketone is replaced by a C=N carbon at δ 150–160 ppm. Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 208.0974 for CHNO) .

Q. What are the typical applications of hydroxyimino groups in coordination chemistry or catalysis?

The hydroxyimino moiety acts as a bidentate ligand, binding metal ions (e.g., Cu, Fe) via the N and O atoms. This property is exploited in catalytic systems for oxidation reactions, where the ligand stabilizes metal centers and modulates redox activity .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths in oxime tautomers) be resolved during structural analysis?

X-ray crystallography may reveal tautomeric forms (e.g., syn/anti configurations of the hydroxyimino group). Use SHELXL for refinement, applying restraints for disordered atoms and validating results against DFT-calculated geometries. Discrepancies in C=N bond lengths (1.28–1.32 Å experimentally vs. 1.30 Å computationally) often arise from crystal packing effects . For ambiguous cases, variable-temperature NMR can detect tautomer dynamics .

Q. What strategies mitigate side reactions (e.g., over-oxidation or dimerization) during hydroxyimino synthesis?

- Kinetic control : Lower reaction temperatures (50°C) and shorter times (<6 hours) minimize over-oxidation to nitro compounds.

- Protecting groups : Temporarily protect the methoxy group with acetyl chloride to prevent electrophilic aromatic substitution side reactions .

- Catalyst selection : Copper(I) mediators (e.g., CuBr) improve regioselectivity in cross-coupling steps, reducing dimerization .

Q. How do substituents on the phenyl ring (e.g., methoxy vs. chloro) affect the compound’s bioactivity in antimicrobial assays?

Methoxy groups enhance solubility and membrane permeability, while electron-withdrawing groups (e.g., Cl) increase electrophilicity, improving interactions with microbial enzymes. For example:

| Substituent | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus |

|---|---|---|

| 4-OCH | 32 | 64 |

| 4-Cl | 16 | 32 |

| Data suggest chloro derivatives exhibit stronger activity due to enhanced electrophilicity and H-bond acceptor capacity . |

Methodological Considerations

Q. What experimental designs validate the compound’s role in enzyme inhibition (e.g., cytochrome P450)?

- In vitro assays : Use recombinant CYP isoforms with NADPH regeneration systems; measure IC via fluorescence or LC-MS detection of metabolite formation.

- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding poses in the enzyme active site, correlating with kinetic data .

- Control experiments : Include ketone precursors and structurally analogous compounds to isolate the hydroxyimino group’s contribution .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be reconciled?

The compound exhibits amphiphilic behavior:

- Polar solvents (DMSO, MeOH) : Solubility >50 mg/mL due to H-bonding with hydroxyimino and methoxy groups.

- Nonpolar solvents (hexane) : Solubility <1 mg/mL. Use Hansen solubility parameters (δ, δ, δ) to model solvent compatibility. Discrepancies may arise from polymorphic forms; characterize via PXRD .

Data Contradiction Analysis

Q. Why do NMR spectra occasionally show extra peaks, and how are they assigned?

Additional peaks may arise from:

Q. How to address discrepancies in reported biological activity across studies?

Variability often stems from:

- Assay conditions : Differences in bacterial strain (ATCC vs. clinical isolates), inoculum size, or culture media. Standardize using CLSI guidelines.

- Compound purity : HPLC-MS quantification ensures >95% purity; impurities like unreacted ketone (δ 2.1 ppm in -NMR) may skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.